[(4-Butoxyphenyl)sulfonyl](2-methoxyethyl)amine
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Overview
Description
(4-Butoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a butoxyphenyl ring and an amine group linked to a methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)sulfonylamine typically involves a multi-step process. One common method includes the sulfonation of 4-butoxyphenyl with a sulfonyl chloride, followed by the reaction with 2-methoxyethylamine. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of (4-Butoxyphenyl)sulfonylamine may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxides or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or thiols.
Substitution: Various substituted amines or sulfonamides.
Scientific Research Applications
(4-Butoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
- 2-Methoxyphenyl isocyanate
Uniqueness
(4-Butoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different selectivity and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H21NO4S |
---|---|
Molecular Weight |
287.38 g/mol |
IUPAC Name |
4-butoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-3-4-10-18-12-5-7-13(8-6-12)19(15,16)14-9-11-17-2/h5-8,14H,3-4,9-11H2,1-2H3 |
InChI Key |
RRUDORPHKIXKPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC |
Origin of Product |
United States |
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